molecular formula C10H6BrF7 B2577075 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene CAS No. 353272-53-4

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene

Cat. No. B2577075
CAS RN: 353272-53-4
M. Wt: 339.051
InChI Key: GLWMETZJHQNWOV-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene is a chemical compound with the CAS Number: 353272-53-4. It has a molecular weight of 339.05 and is typically stored at ambient temperature . It is a liquid-oil in its physical form .


Molecular Structure Analysis

The InChI code for this compound is provided in the search results, which can be used to generate its molecular structure .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 200.5±40.0 °C and a predicted density of 1.612±0.06 g/cm3 . It is clear and colourless in appearance .

Scientific Research Applications

Crystal Structure Analysis

  • Studies on the crystal structures of bromo- and iodo-derivatives of benzene derivatives, similar to 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene, have demonstrated their supramolecular features like hydrogen bonding and π–π interactions. This is significant for understanding the material's properties and potential applications in crystal engineering and design (Stein, Hoffmann, & Fröba, 2015).

Radiosynthesis for Labeling Agents

  • Research involving the preparation of fluoromethyl-benzene derivatives from bromo analogues, including compounds structurally similar to 1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene, has been conducted. These compounds are promising as bifunctional labeling agents, potentially useful in radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Structural Determinations and Interactions

  • The structures of benzene derivatives, including those with bromo and bromomethyl substituents, have been analyzed for their Br···Br interactions, supporting hydrogen bonds and Br···π interactions. Such studies aid in the understanding of molecular interactions and packing motifs in materials science (Jones, Kuś, & Dix, 2012).

Antimicrobial Agents

Fluorescence Properties

  • Studies on benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have explored their fluorescence properties. This research is valuable for the development of materials with specific optical and electronic properties (Zuo-qi, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P280, P304+P340, P305+P351+P338 .

properties

IUPAC Name

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF7/c1-5-4-6(2-3-7(5)11)8(12,9(13,14)15)10(16,17)18/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWMETZJHQNWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896335
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-4-(heptafluoropropan-2-yl)benzene

CAS RN

353272-53-4
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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